3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one
CAS No.: 118535-01-6
Cat. No.: VC20814776
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118535-01-6 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 2,3,3a,4-tetrahydrofuro[3,2-b]pyrrol-5-one |
| Standard InChI | InChI=1S/C6H7NO2/c8-6-3-5-4(7-6)1-2-9-5/h3-4H,1-2H2,(H,7,8) |
| Standard InChI Key | DFZOEXZFNMLRTC-UHFFFAOYSA-N |
| SMILES | C1COC2=CC(=O)NC21 |
| Canonical SMILES | C1COC2=CC(=O)NC21 |
Introduction
Structural Characteristics and Properties
Molecular Structure
3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one consists of a 5-membered furan ring fused with a 5-membered pyrrolone ring. The nomenclature indicates specific saturation patterns, with the "dihydro" prefix and positional designations (3H, 3a, 4) signifying the locations of hydrogen atoms and the partial saturation of the pyrrolone ring. The compound contains an amide functional group within the pyrrolone portion, which contributes significantly to its chemical reactivity and physical properties.
Physical Properties
While specific data for 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one is limited in the available literature, its properties can be inferred from structurally similar fused heterocyclic compounds. Based on comparable furo-fused heterocycles, this compound likely exists as a crystalline solid at room temperature with moderate solubility in polar organic solvents such as ethanol, methanol, and dimethylsulfoxide, while exhibiting limited solubility in non-polar solvents.
Table 1. Predicted Physical Properties of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Physical State | Crystalline solid | Comparable fused heterocycles |
| Melting Point | 180-220°C | Similar furanopyrrole structures |
| Solubility | Soluble in polar organic solvents | Amide functionality and heterocyclic nature |
| UV Absorption | 260-290 nm | Conjugated heterocyclic system |
| IR Characteristics | C=O stretch: ~1680-1710 cm⁻¹ | Lactam carbonyl group |
Chemical Reactivity and Transformations
Reactivity Patterns
The reactivity of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one is primarily determined by its key functional groups: the lactam carbonyl, the furan oxygen, and the partially saturated pyrrolone ring. Based on the reactivity of similar heterocyclic compounds, several characteristic reactions can be anticipated:
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Nucleophilic addition to the carbonyl group
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Electrophilic substitution at the furan ring
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Reduction of the lactam function
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Alkylation of the nitrogen atom
Biological Activity and Applications
Synthetic Applications
As a bicyclic heterocyclic compound, 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one could serve as a valuable building block in organic synthesis. Its potential utility includes:
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Serving as a scaffold for the synthesis of more complex heterocyclic compounds
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Functioning as an intermediate in the preparation of biologically active molecules
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Acting as a precursor for the development of new materials with unique properties
Table 2. Potential Applications of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one and Related Derivatives
| Application Area | Potential Uses | Structural Advantage |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Heterocyclic scaffold with multiple binding sites |
| Organic Synthesis | Building block for complex molecules | Functionalized bicyclic system |
| Materials Science | Development of specialized polymers | Rigid heterocyclic core structure |
| Agrochemicals | Crop protection products | Bioactive heterocyclic framework |
Structural Analogs and Derivatives
Related Heterocyclic Systems
The furo[3,2-b]pyrrole core structure is part of a broader family of fused heterocyclic systems. Structurally related compounds include:
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Furo[3,2-c]pyridines, which replace the pyrrolone ring with a pyridine moiety
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Furo[3,2-b]pyrans, which substitute the nitrogen atom with an oxygen atom
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Pyrazol-3-ones with allomaltol fragments, which result from the recyclization of furo[3,2-b]pyrans with dinucleophiles
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one would likely exhibit characteristic absorption bands including:
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N-H stretching (3200-3400 cm⁻¹)
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C=O stretching of the lactam (1680-1710 cm⁻¹)
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C-O-C stretching of the furan ring (1020-1100 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
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